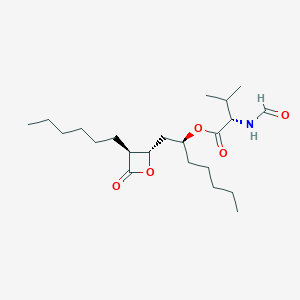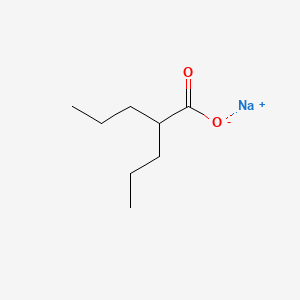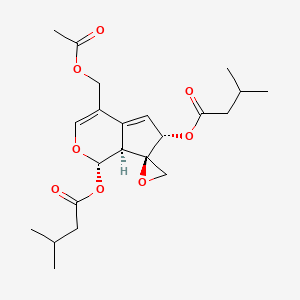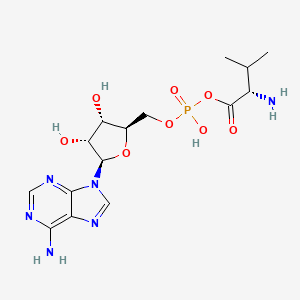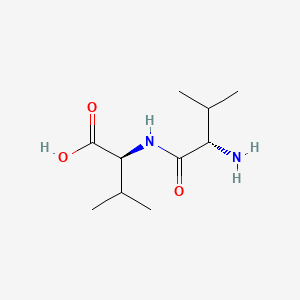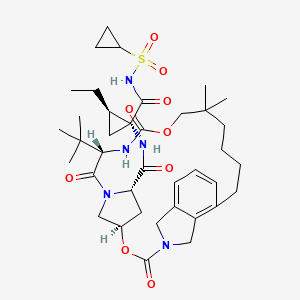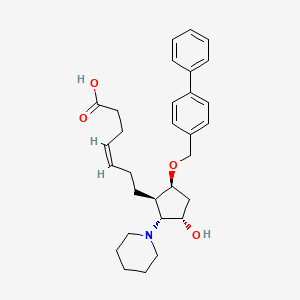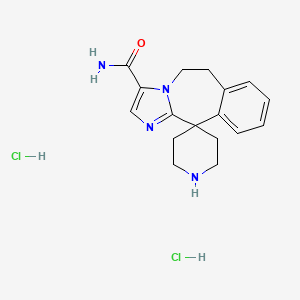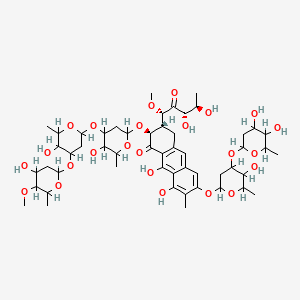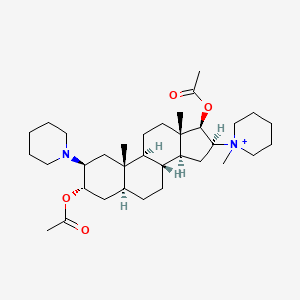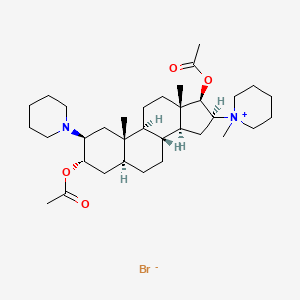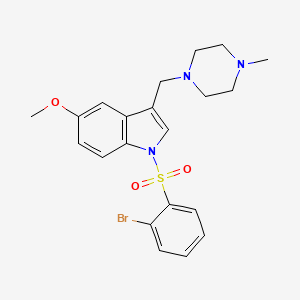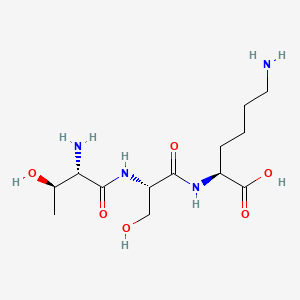
Threonyl-seryl-lysine
Übersicht
Beschreibung
Threonyl-seryl-lysine is a dipeptide . It is also known as an oligopeptide .
Synthesis Analysis
Seryl tRNA synthetase (SerRS), a key enzyme for protein biosynthesis, can translocate into the nucleus in a glucose-dependent manner to suppress key genes involved in de novo lipid biosynthesis . Threonyl-tRNA synthetase (TRS) has been identified as a translation initiation machinery that specifically interacts with eIF4E homologous protein . Both synthetases are phosphorylated in vitro by the cAMP-dependent protein kinase .Molecular Structure Analysis
The molecular formula of Threonyl-seryl-lysine is C13H26N4O6 .Chemical Reactions Analysis
Threonyl-tRNA synthetase (ThrRS) must discriminate among closely related amino acids to maintain the fidelity of protein synthesis. A pre-steady state kinetic analysis of the ThrRS-catalyzed adenylation reaction was carried out by monitoring changes in intrinsic tryptophan fluorescence .Physical And Chemical Properties Analysis
The molecular weight of Threonyl-seryl-lysine is 334.37 g/mol .Wissenschaftliche Forschungsanwendungen
1. Transfer RNA–Mediated Editing
Threonyl-tRNA synthetase, a class II synthetase, utilizes a unique zinc ion to discriminate against isosteric valine at the activation step. It's crucial for editing mechanisms in synthetases, as seen in its interaction with seryl adenylate analogs (Dock-Brégeon et al., 2000).
2. Photochemical Addition to Polyuridylic Acid
Studies have shown the quantum yields for photochemical addition of amino acids and peptides, including threonyl-seryl-lysine, to polyuridylic acid. This research sheds light on the reactivity of these amino acids in photochemical contexts (Shetlar et al., 1984).
3. Editing Domain in Threonyl-tRNA Synthetase
In threonyl-tRNA synthetases (ThrRSs), an editing domain removes noncognate L-serine attached to tRNAThr. The mechanism involves a DTD-like editing module that differentiates between chiral molecules, crucial for maintaining translational fidelity (Hussain et al., 2006).
4. Role in Protein Post-Translational Modifications
Lysine threonylation is a newly discovered reversible post-translational modification. Research on lysine threonylation, including its role in protein functions like Aurora kinase A, is essential to understand protein regulation (Zang et al., 2022).
5. Serine/Threonine Ligation in Protein Synthesis
Serine/Threonine ligation (STL) is a tool for protein chemical synthesis, bioconjugations, and macrocyclization of peptides. The high abundance of Ser/Thr residues in natural peptides and proteins indicates STL's broad applications in chemical biology research (Wong et al., 2014).
6. Role in Cell Signaling and NMR Spectroscopy
Post-translationally modified proteins, including those with serine, threonine, and lysine modifications, are critical in cell signaling. NMR spectroscopy has been used to study these modifications, revealing their significant impact on protein functions (Theillet et al., 2012).
7. Zn(II) Role in Threonyl-tRNA Synthetase
Threonyl-tRNA synthetase's ability to discriminate substrates like threonine, serine, and valine is influenced by the presence of Zn(II). Molecular dynamics simulations and QM/MM methods highlight Zn(II)'s role in facilitating substrate deprotonation and affecting aminoacylation (Aboelnga & Gauld, 2017).
8. Cosmetics and Anti-Aging Applications
Palmitoyl peptides, including palmitoyl-lysyl-threonyl-threonyl-lysyl-serine, are widely used in anti-aging cosmetics. Analytical methods have been developed to detect and assay these peptides in cosmetic formulations, demonstrating their practical applications in the cosmetic industry (Chirita et al., 2009).
9. Phosphorylation of Threonyl-tRNA Synthetase
Threonyl-tRNA synthetase undergoes phosphorylation, which could have a regulatory role in the synthesis of P1, P4-bis(5'-adenosyl)-tetraphosphate (Ap4A) in mammals. The phosphorylation state significantly impacts aminoacylation and Ap4A synthesis (Dang & Traugh, 1989).
Zukünftige Richtungen
Research on Threonyl-seryl-lysine and its related enzymes could provide new ideas for the treatment of immune-related diseases . The recent unfolding of novel important functions for this family of proteins offers new and promising pathways for therapeutic development to treat diverse human diseases .
Eigenschaften
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N4O6/c1-7(19)10(15)12(21)17-9(6-18)11(20)16-8(13(22)23)4-2-3-5-14/h7-10,18-19H,2-6,14-15H2,1H3,(H,16,20)(H,17,21)(H,22,23)/t7-,8+,9+,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPWNQRRAJHOKV-KATARQTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90992344 | |
| Record name | N~2~-{2-[(2-Amino-1,3-dihydroxybutylidene)amino]-1,3-dihydroxypropylidene}lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90992344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Threonyl-seryl-lysine | |
CAS RN |
71730-64-8 | |
| Record name | Threonyl-seryl-lysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071730648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~-{2-[(2-Amino-1,3-dihydroxybutylidene)amino]-1,3-dihydroxypropylidene}lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90992344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Amino-3-methylbutanoyl)amino]-3-hydroxy-4-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)butanoic acid](/img/structure/B1682813.png)
